Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
CAS Number: 185040-35-1
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an in-depth overview of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous therapeutic agents.
Chemical Structure:
Molecular Formula: C₈H₁₁N₃OS
Molecular Weight: 197.26 g/mol
While specific, in-depth research focused exclusively on 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is limited in publicly available literature, this guide synthesizes general principles of pyrimidine chemistry and data on structurally related compounds to provide a comprehensive resource. This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Data
Quantitative data for this specific compound is not extensively published. The following table summarizes typical data points for related pyrimidine-5-carbaldehyde derivatives. Researchers should expect similar ranges for the target compound, to be confirmed by experimental analysis.
| Property | Typical Value Range for Related Compounds | Notes |
| Physical State | Solid | Expected to be a crystalline solid at room temperature. |
| Melting Point (°C) | 150 - 250 | Highly dependent on the purity and specific substitution pattern of the pyrimidine ring. |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Generally, pyrimidine derivatives of this nature exhibit good solubility in polar aprotic solvents. Solubility in aqueous solutions is expected to be low. |
| ¹H NMR | Varies | Characteristic peaks would include signals for the ethyl group (triplet and quartet), methylthio group (singlet), aldehyde proton (singlet), and pyrimidine proton. |
| ¹³C NMR | Varies | Signals corresponding to the pyrimidine ring carbons, aldehyde carbonyl, ethyl carbons, and methylthio carbon would be expected. |
| Mass Spectrometry | M+H⁺ ≈ 198.07 | The exact mass provides confirmation of the elemental composition. |
Synthesis and Experimental Protocols
A general and logical synthetic workflow is outlined below. This represents a standard approach for the functionalization of a pyrimidine core structure to yield the target compound.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
General Experimental Protocol (Inferred):
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Reaction Setup: To a solution of a suitable precursor, such as 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, in an appropriate solvent (e.g., ethanol, isopropanol, or DMF), add a molar excess of ethylamine. A non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HCl generated during the reaction.
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Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-100 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic salts and excess amine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.
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Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathway Involvement
While no specific biological data or signaling pathway involvement has been published for 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, the pyrimidine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds. Derivatives of pyrimidine have been reported to exhibit a wide range of activities, including but not limited to:
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Anticancer: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of cell cycle progression.
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Antimicrobial: The pyrimidine ring is a core component of several antibacterial and antifungal agents.
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Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.
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Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as modulators of various CNS receptors and enzymes.
Given its structure, 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde could serve as a versatile starting material for the synthesis of libraries of compounds to be screened for various biological activities. The aldehyde functional group is particularly useful for further chemical modifications, such as reductive amination or condensation reactions, to generate a diverse range of derivatives.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery program.
Caption: A potential workflow for drug discovery using the target compound.
Conclusion
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a valuable chemical intermediate for the synthesis of a wide array of more complex pyrimidine derivatives. While detailed technical data for this specific compound is not extensively documented in the public domain, its structural features suggest significant potential for its application in medicinal chemistry and drug discovery. The synthetic routes and potential biological activities outlined in this guide are based on established principles of pyrimidine chemistry and provide a solid foundation for researchers and scientists working with this and related compounds. Further investigation is warranted to fully elucidate its chemical reactivity and potential as a precursor to novel therapeutic agents.
